Sodium chenodeoxycholate

Catalog No.
S656171
CAS No.
2646-38-0
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chenodeoxycholate

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

The exact mass of the compound Sodium chenodeoxycholate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium chenodeoxycholate (CAS: 2646-38-0) is the sodium salt of chenodeoxycholic acid (CDCA), a primary dihydroxy bile acid synthesized in the liver from cholesterol. Its core value in both research and industrial applications stems from its amphiphilic nature, allowing it to form micelles and act as a biological surfactant or emulsifying agent. This property is fundamental to its use in solubilizing lipids, membrane proteins, and poorly water-soluble active compounds, and also defines its role as a specific signaling molecule by activating nuclear receptors like the Farnesoid X Receptor (FXR).

While structurally similar to other bile salts, Sodium chenodeoxycholate cannot be directly substituted with its free acid form, chenodeoxycholic acid (CDCA), or other common bile salts like sodium deoxycholate (NaDC) without significant process and performance consequences. The sodium salt form offers vastly superior aqueous solubility compared to the free acid, which is critical for preparing stock solutions and aqueous formulations without pH adjustment. Furthermore, the number and position of hydroxyl groups on the steroid nucleus dictate key properties like the critical micelle concentration (CMC), hydrophobicity, and receptor binding affinity. Substituting NaCDC with the more hydrophobic NaDC, for instance, can result in lower CMC values but also increased cytotoxicity and a different capacity for solubilizing specific substrates, making such a change unsuitable for established protocols in cell culture or protein chemistry.

Superior Aqueous Solubility Over Free Acid Form for Simplified Handling and Formulation

The primary procurement driver for selecting the sodium salt is its significantly enhanced aqueous solubility compared to its free acid precursor, chenodeoxycholic acid (CDCA). Technical datasheets specify the solubility of Sodium chenodeoxycholate in water as 20 mg/mL, whereas CDCA is described as practically insoluble in water. This difference is rooted in the low pKa of the carboxylic acid (~4.6-5.0), meaning the free acid form is poorly soluble at neutral pH, precipitating below pH 7.0. Procuring the pre-formed sodium salt eliminates the need for pH modification with a base (e.g., NaOH) to achieve dissolution in neutral buffers, simplifying workflow, preventing potential pH overshoots, and ensuring reproducibility in stock solution preparation.

Evidence DimensionSolubility in Water/Aqueous Buffer
Target Compound Data20 mg/mL (in water)
Comparator Or BaselineChenodeoxycholic Acid (CDCA): 'Practically insoluble' in water; precipitates from aqueous solution below pH ~7.0
Quantified DifferenceQualitatively significant; enables formulation at neutral pH where the free acid is insoluble.
ConditionsStandard laboratory conditions, neutral aqueous buffers (e.g., water, PBS).

This directly impacts material handling and processability, making the sodium salt the required choice for aqueous formulations and assays without cumbersome pH adjustments.

Intermediate Micellar Properties for Balanced Solubilization Performance

Sodium chenodeoxycholate (NaCDC) exhibits a critical micelle concentration (CMC) that is intermediate between the more hydrophilic Sodium cholate (NaC) and the more hydrophobic Sodium deoxycholate (NaDC). One study reported a CMC range for NaCDC that sits between that of NaC (9-15 mM) and NaDC (2-6 mM). This positions NaCDC as a balanced choice; it is a more efficient micelle former than NaC (requiring lower concentration) but is less hydrophobic and aggressive than NaDC. This is reflected in its cholesterol solubilization capacity, which is greater than NaC but less than NaDC. This graded performance allows for rational selection based on the required balance between solubilizing power and potential for protein denaturation or cytotoxicity, where NaDC is often harsher.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataIntermediate CMC (between NaC and NaDC)
Comparator Or BaselineSodium Cholate (NaC): 9-15 mM; Sodium Deoxycholate (NaDC): 2-6 mM
Quantified DifferenceOccupies a distinct, intermediate performance window compared to common in-class substitutes.
ConditionsAqueous solution, comparative analysis via fluorescence probe or similar methods.

This allows formulators and researchers to select a specific bile salt based on a quantitative performance metric (CMC) to optimize solubilization efficiency versus material aggressiveness.

Highest Potency as a Natural Farnesoid X Receptor (FXR) Agonist Among Bile Acids

For applications in metabolic research, Sodium chenodeoxycholate (or its free acid, CDCA) is the most potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Comparative studies show CDCA activates FXR with an EC50 of approximately 10-17 µM. This is substantially more potent than other primary or secondary bile acids; for example, deoxycholic acid (DCA) and lithocholic acid (LCA) have reported EC50 values of ~50 µM, while cholic acid (CA) is a very weak agonist. This makes NaCDC the specific choice for studies requiring robust and direct activation of the FXR pathway using a physiologically relevant molecule.

Evidence DimensionFXR Activation Potency (EC50)
Target Compound Data~10 µM (for CDCA)
Comparator Or BaselineDeoxycholic acid (DCA): ~50 µM; Lithocholic acid (LCA): ~50 µM; Cholic acid (CA): Weak agonist
Quantified DifferenceApproximately 5-fold more potent than DCA and LCA.
ConditionsIn vitro cell-based reporter assays.

This quantitative difference in biological activity is a primary selection criterion for researchers investigating FXR signaling, where using a less potent analog would require higher, potentially confounding concentrations.

Preparation of pH-Neutral Aqueous Formulations and Biochemical Buffers

Due to its high solubility in neutral water, Sodium chenodeoxycholate is the appropriate choice for creating stock solutions for cell culture media, drug delivery systems, or biochemical assays where maintaining a specific pH is critical and the addition of base to dissolve the free acid form is undesirable.

Investigational Tool for FXR-Mediated Metabolic Pathway Studies

Given its status as the most potent natural FXR agonist, this compound is specifically selected for in vitro and in vivo studies designed to activate FXR signaling pathways to investigate their role in lipid metabolism, glucose homeostasis, and liver function. Its quantified potency advantage over other bile acids ensures targeted receptor activation.

Balanced Detergent for Membrane Protein Solubilization

In proteomics and structural biology, where the goal is to solubilize membrane proteins without complete denaturation, the intermediate hydrophobicity and CMC of Sodium chenodeoxycholate make it a rational choice over harsher detergents like sodium deoxycholate or less efficient ones like sodium cholate.

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

Melting Point

168-171
165 - 167 °C

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid
Cinolazepam

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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